molecular formula C10H17N3O2S B216273 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Cat. No.: B216273
M. Wt: 243.33 g/mol
InChI Key: UFGIEMUHZARIEO-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyacetamide with 5-neopentyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
  • N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide

Uniqueness

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is unique due to its specific structural features, such as the presence of a methoxy group and a neopentyl group. These structural elements can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)5-8-12-13-9(16-8)11-7(14)6-15-4/h5-6H2,1-4H3,(H,11,13,14)

InChI Key

UFGIEMUHZARIEO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)COC

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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